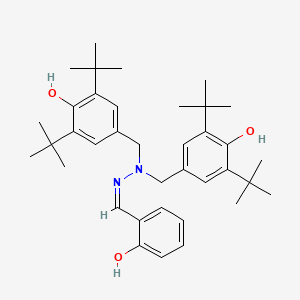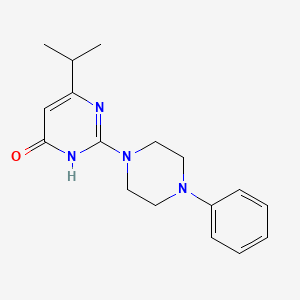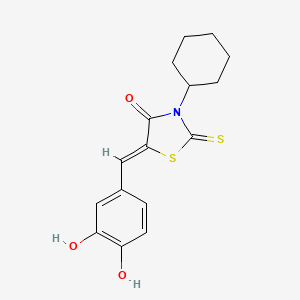
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone, also known as BHA-DBBH, is a synthetic antioxidant compound that is widely used in scientific research. This compound is known for its ability to scavenge free radicals and prevent oxidative damage in biological systems.
Mécanisme D'action
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone acts as an antioxidant by scavenging free radicals and preventing oxidative damage to biological molecules. This compound has been shown to inhibit lipid peroxidation and protect against DNA damage caused by reactive oxygen species. 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone also has the ability to chelate metal ions, which can contribute to oxidative stress in biological systems.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been shown to have several biochemical and physiological effects in various biological systems. This compound has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone is its ability to scavenge free radicals and prevent oxidative damage in biological systems. This compound is also relatively stable and can be easily synthesized in the laboratory. However, 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone. One area of interest is the development of new synthetic methods for 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone that are more efficient and cost-effective. Another area of interest is the investigation of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone in various biological systems.
Méthodes De Synthèse
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone is synthesized by the reaction of 2-hydroxybenzaldehyde with 3,5-di-tert-butyl-4-hydroxybenzylhydrazine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone as a yellow powder. The synthesis of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been well established in the literature, and several methods have been developed for its preparation.
Applications De Recherche Scientifique
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been extensively studied for its antioxidant properties and its potential applications in various fields of scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been used in studies investigating the mechanisms of oxidative stress and the role of antioxidants in disease prevention.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N2O3/c1-34(2,3)27-17-24(18-28(32(27)41)35(4,5)6)22-39(38-21-26-15-13-14-16-31(26)40)23-25-19-29(36(7,8)9)33(42)30(20-25)37(10,11)12/h13-21,40-42H,22-23H2,1-12H3/b38-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXBNRBXGSCTFB-GLJXUZQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/N=C\C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)
![ethyl 1-({3-[(2-fluorophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-3-carboxylate](/img/structure/B5972458.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5972467.png)
![N,N-dimethyl-3-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)aniline](/img/structure/B5972468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5972478.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)
![2-{2-[(2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5972508.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)

![ethyl 1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5972518.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)